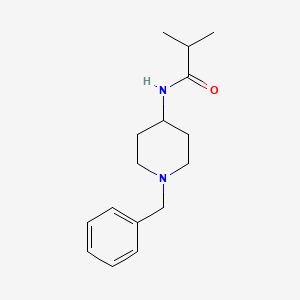

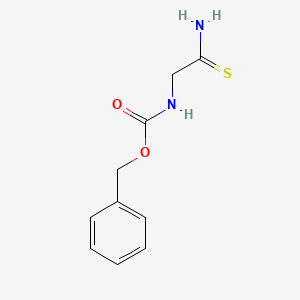

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths and angles, and any functional groups present. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and reactivity. It may also include spectroscopic properties, such as UV/Vis, IR, and NMR spectra.科学的研究の応用

Anticancer Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11. It has shown significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Antibacterial Activity

Another derivative, 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, exhibited antibacterial properties against both gram-positive and gram-negative bacteria, suggesting its potential application in developing new antibacterial agents (Adam et al., 2016).

Synthesis and Material Science

TEMPO-catalyzed electrochemical C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides showcases a metal- and reagent-free method, indicating applications in organic synthesis and potentially in material science (Qian et al., 2017).

Enzyme Inhibition

The design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors offer insights into enzyme inhibition mechanisms, which could inform the development of treatments for diseases like Alzheimer's (Contreras et al., 2001).

Pharmacokinetics

Studies on novel anaplastic lymphoma kinase inhibitors, including compounds with modifications to the 1-benzylpiperidin-4-yl group, provide valuable data on the impact of hydrolysis-mediated clearance on pharmacokinetics, which is crucial for drug development (Teffera et al., 2013).

Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides for producing enantioenriched 3-aminopiperidine derivatives highlights advancements in asymmetric synthesis techniques, contributing to the pharmaceutical industry (Royal et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.

将来の方向性

This could involve potential new applications for the compound, or new methods for its synthesis.

Please note that this is a general guide, and the specific details will vary depending on the compound. For “N-(1-benzylpiperidin-4-yl)-2-methylpropanamide”, you would need to consult the relevant literature and databases to get the specific information.

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFAKLWNQPCTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364148 |

Source

|

| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |

CAS RN |

312924-69-9 |

Source

|

| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)